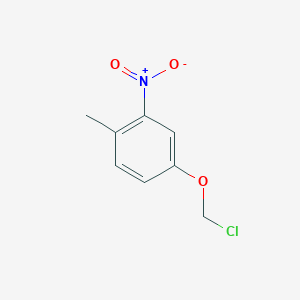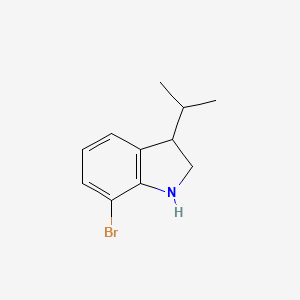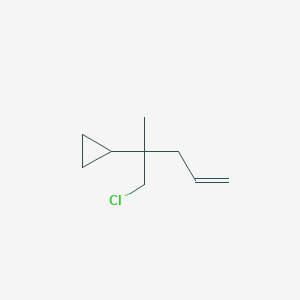![molecular formula C13H10BrF2N B13195265 N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group attached to a difluoroaniline moiety, making it a valuable molecule for studying various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline typically involves the reaction of 4-bromobenzyl chloride with 2,4-difluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include iodinated or fluorinated derivatives.
Oxidation Reactions: Products include quinones or other oxidized compounds.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2,4-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromophenyl)methyl]-2-chloroaniline
- N-[(4-bromophenyl)methyl]-2,4-dichloroaniline
- N-[(4-bromophenyl)methyl]-2,4-dimethoxyaniline
Uniqueness
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline is unique due to the presence of both bromine and fluorine atoms in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of fluorine atoms enhances its stability and reactivity, while the bromine atom allows for further functionalization through substitution reactions.
Properties
Molecular Formula |
C13H10BrF2N |
|---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,4-difluoroaniline |
InChI |
InChI=1S/C13H10BrF2N/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7,17H,8H2 |
InChI Key |
OKSPJBINBZZKSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)




